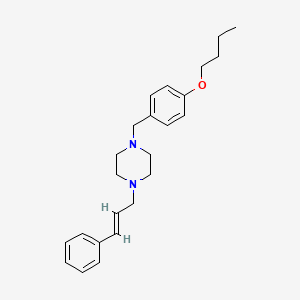
N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide, also known as CMETB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CMETB is a benzamide derivative that has shown promising results in various in vitro and in vivo studies.
作用機序
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neurodegenerative diseases, N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. Inflammation is another area where N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide vary depending on the application. In cancer research, N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide has been shown to have neuroprotective effects and inhibit the formation of beta-amyloid plaques. Inflammation is another area where N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide in lab experiments is its potential therapeutic applications in various fields. N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide has shown promising results in cancer research, neurodegenerative diseases, and inflammation. However, one of the limitations of using N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide in lab experiments is its limited availability and high cost. N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide is not commercially available and requires specialized equipment and expertise for synthesis.
将来の方向性
There are several future directions for N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide research. In cancer research, further studies are needed to determine the efficacy and safety of N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide as an anticancer agent in vivo. In neurodegenerative diseases, further studies are needed to determine the optimal dosage and administration of N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide for neuroprotection. Inflammation is another area where further studies are needed to determine the potential use of N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide as an anti-inflammatory agent. Additionally, further studies are needed to determine the mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide and its potential interactions with other drugs and compounds.
合成法
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide involves the reaction of 3-chloro-4-methoxyaniline and 2-(ethylthio)benzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). The reaction is typically carried out in anhydrous dichloromethane or dimethylformamide (DMF) at room temperature. The final product is obtained by purification using column chromatography or recrystallization.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative diseases, N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease. Inflammation is another area where N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide has been studied for its anti-inflammatory effects.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-3-21-15-7-5-4-6-12(15)16(19)18-11-8-9-14(20-2)13(17)10-11/h4-10H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDUPAFHWGVCFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole](/img/structure/B5381982.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine](/img/structure/B5381993.png)
![3-(butylthio)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5382001.png)


![1-{1-[2-(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B5382016.png)
![(3R*,4R*)-1-[(3,5-dichloro-4-pyridinyl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5382020.png)
![2-(2,5-dimethoxyphenyl)-5-methyl-4-[(4-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole hydrochloride](/img/structure/B5382028.png)
![methyl 2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5382037.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5382045.png)
![3,7-dimethyl-11-{[(2-methylphenyl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5382048.png)
![ethyl 1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-imidazole-2-carboxylate](/img/structure/B5382054.png)
![2-[(4-isopropylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B5382062.png)